molecular formula C8H10N4O2S B1382515 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide CAS No. 1803602-09-6

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide

Cat. No. B1382515
CAS RN: 1803602-09-6
M. Wt: 226.26 g/mol
InChI Key: BAQGDGUVNHCROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide is a chemical compound with the CAS No. 1803602-09-6 . It is a derivative of pyrimidine, which is used for lowering blood LDL levels for the treatment of various diseases .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide, has been extensively studied . One method involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .


Molecular Structure Analysis

The molecular structure of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide is characterized by the presence of pyrazolo and pyridine rings, which are common in many bioactive agents .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide are complex and involve several steps . The reactions are systematized according to the method to assemble the pyrazolopyridine system .

Scientific Research Applications

Synthesis Methods

1H-pyrazolo[3,4-b]pyridine derivatives, including “1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide”, have been synthesized using various strategies and approaches . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .

Biomedical Applications

1H-pyrazolo[3,4-b]pyridines have been extensively studied for their potential biomedical applications . They have been found to have a close similarity with the purine bases adenine and guanine .

Pharmacological Properties

Pyrazolo[3,4-b]pyridine derivatives have been found to possess a wide range of pharmacological properties . They form part of anxiolytic drugs such as cartazolate, tracazolate, etazolate, and a drug for the treatment of pulmonary hypertension riociguat .

Biological Activity

The 1,3,4-thiadiazole derivatives, which include 1H-pyrazolo[3,4-b]pyridines, have attracted considerable interest due to their wide spectra of biological activities . These activities include anti-bacterial, antifungal, antituberculosis, anti-hepatitis B viral, antileishmanial, anti-inflammatory, analgesic, CNS depressant, anticancer, antioxidant, antidiabetic, molluscicidal, antihypertensive, diuretic, analgesic, antimicrobial, antitubercular, and anticonvulsant activities .

Future Research

Studies towards the deeper understanding of the reaction mechanism and progress, the improvement of the yields and further exploitation of methods for the synthesis of modified derivatives are currently underway .

Future Directions

The future directions for the research on 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide could include further exploration of its bioactive properties, development of more efficient synthesis methods, and investigation of its potential applications in pharmaceuticals and agrochemicals .

properties

IUPAC Name

1,3-dimethylpyrazolo[3,4-b]pyridine-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2S/c1-5-7-3-6(15(9,13)14)4-10-8(7)12(2)11-5/h3-4H,1-2H3,(H2,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQGDGUVNHCROC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301206688
Record name 1H-Pyrazolo[3,4-b]pyridine-5-sulfonamide, 1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide

CAS RN

1803602-09-6
Record name 1H-Pyrazolo[3,4-b]pyridine-5-sulfonamide, 1,3-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803602-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridine-5-sulfonamide, 1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide
Reactant of Route 4
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide
Reactant of Route 5
Reactant of Route 5
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide
Reactant of Route 6
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.